molecular formula C16H15N3OS B1326605 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide CAS No. 956576-46-8

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

Cat. No.: B1326605
CAS No.: 956576-46-8
M. Wt: 297.4 g/mol
InChI Key: ZWQYBAYZAOQRBX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the 5-Ethylthien-2-yl Group: The 5-ethylthien-2-yl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with an appropriate thienyl derivative in the presence of a Lewis acid catalyst.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in biochemical assays to study protein-ligand interactions and enzyme kinetics.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for the development of novel pharmaceuticals with antimicrobial or anticancer properties.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active site residues, while the quinoline ring system can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(5-Methylthien-2-yl)quinoline-4-carbohydrazide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    2-(5-Phenylthien-2-yl)quinoline-4-carbohydrazide: The presence of a phenyl group can lead to different steric and electronic properties, influencing its interactions with molecular targets.

    2-(5-Ethylthien-2-yl)quinoline-4-carboxamide: The carboxamide moiety can alter the compound’s hydrogen bonding capabilities and overall stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-7-8-15(21-10)14-9-12(16(20)19-17)11-5-3-4-6-13(11)18-14/h3-9H,2,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYBAYZAOQRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192471
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-46-8
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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